4-(2-methylphenoxymethyl)-1,3-thiazol-2-amine
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Description
The compound “4-(2-methylphenoxymethyl)-1,3-thiazol-2-amine” is likely to be an organic compound containing a thiazole ring, which is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms . The molecule also contains a phenyl ring and an amine group, which could contribute to its reactivity and properties .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of a 2-methylphenol with a suitable 1,3-thiazol-2-amine derivative . The synthesis could potentially be carried out in a polar aprotic solvent under mild conditions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring, phenyl ring, and amine group. The electron-rich nitrogen in the thiazole ring and the amine group could potentially act as nucleophiles in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the thiazole ring, phenyl ring, and amine group) would influence its properties .Mechanism of Action
Target of Action
Compounds with similar structures, such as phenoxy herbicides, are known to mimic the auxin growth hormone indoleacetic acid (iaa)
Mode of Action
Compounds with similar structures, such as phenoxy herbicides, act by mimicking the auxin growth hormone indoleacetic acid (iaa), inducing rapid, uncontrolled growth
Biochemical Pathways
Compounds with similar structures, such as phenoxy herbicides, are known to affect the methylerythritol 4-phosphate (mep) pathway . This pathway is a source of isoprenoid precursors in most bacteria, some eukaryotic parasites, and the plastids of plant cells
Pharmacokinetics
Compounds with similar structures, such as atomoxetine, undergo aromatic ring-hydroxylation, resulting in the formation of a primary oxidative metabolite, which is subsequently glucuronidated and excreted in urine . This process is primarily mediated by the polymorphically expressed enzyme cytochrome P450 (CYP) 2D6
Result of Action
Compounds with similar structures, such as kresoxim-methyl, have been found to have tumour promoting potential at high concentrations
Action Environment
Compounds with similar structures, such as phenoxy herbicides, are widely used in agriculture to control broad-leaf weeds This suggests that environmental factors such as soil composition, temperature, and moisture levels may influence the action of 4-(2-methylphenoxymethyl)-1,3-thiazol-2-amine
Future Directions
The future research directions for this compound could involve exploring its potential uses in various fields such as medicinal chemistry, material science, or as an intermediate in organic synthesis . Further studies could also focus on understanding its physical and chemical properties, reactivity, and safety profile in more detail .
Properties
IUPAC Name |
4-[(2-methylphenoxy)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-4-2-3-5-10(8)14-6-9-7-15-11(12)13-9/h2-5,7H,6H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHDHYZYZVVVPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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